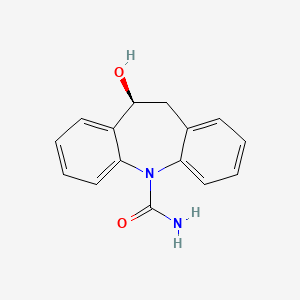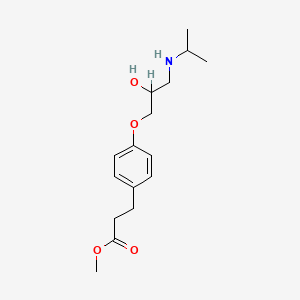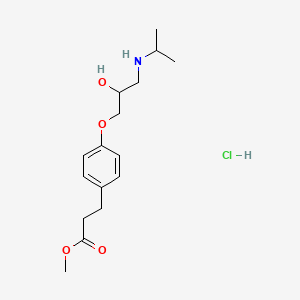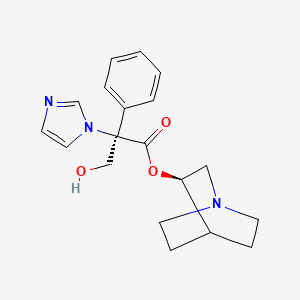
Esuprone
Overview
Description
Esuprone, also known by its IUPAC name 3,4-Dimethyl-2-oxo-2H-1-benzopyran-7-yl ethanesulfonate, is an experimental drug candidate being investigated primarily as an antidepressant. It acts as a reversible and highly selective inhibitor of monoamine oxidase A (MAO-A), which is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine .
Preparation Methods
The synthesis of Esuprone involves several steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethylcoumarin.
Sulfonation: The 3,4-dimethylcoumarin is then reacted with ethanesulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Purification: The crude product is purified using recrystallization techniques to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Esuprone undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanesulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Esuprone has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase A and its effects on neurotransmitter levels.
Biology: this compound is used in research to understand the role of monoamine oxidase A in various biological processes, including neurotransmitter metabolism and regulation.
Medicine: As an experimental antidepressant, this compound is being investigated for its potential to treat depression and other mood disorders by inhibiting monoamine oxidase A and increasing the levels of serotonin and norepinephrine in the brain.
Mechanism of Action
Esuprone exerts its effects by inhibiting the enzyme monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The increased levels of serotonin and norepinephrine are associated with improved mood and reduced symptoms of depression. The molecular targets of this compound include the active site of monoamine oxidase A, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Esuprone is unique in its high selectivity and reversibility as a monoamine oxidase A inhibitor. Similar compounds include:
Moclobemide: Another reversible and selective MAO-A inhibitor used as an antidepressant.
Phenelzine: An irreversible MAO inhibitor that affects both MAO-A and MAO-B.
Tranylcypromine: An irreversible MAO inhibitor with similar applications in treating depression.
Compared to these compounds, this compound’s reversible inhibition and high selectivity for MAO-A make it a promising candidate with potentially fewer side effects and better safety profile .
Properties
CAS No. |
91406-11-0 |
|---|---|
Molecular Formula |
C13H14O5S |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate |
InChI |
InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3 |
InChI Key |
CHDGAVDQRSPBTA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
91406-11-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-hydroxy-3,4-dimethylcoumarin ethanesulfonate esuprone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)













